![molecular formula C12H9ClN2O2 B2814264 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde CAS No. 1376222-54-6](/img/structure/B2814264.png)
3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde
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Overview
Description
3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound is also known as 6-Chloro-2-methyl-4-(3-(oxo(phenyl)methyl)phenoxy)pyrimidine, and its molecular formula is C17H13ClN2O2.
Scientific Research Applications
Agrochemicals and Nitrification Inhibition
- Nitrification Inhibitor : 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde can act as a nitrification inhibitor. It helps regulate the nitrogen cycle in soil by slowing down the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻). This property is valuable in agriculture to enhance nutrient utilization and reduce nitrogen losses from fertilizers .
Pharmaceutical Intermediates
- Synthetic Building Block : Researchers use this compound as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for diverse functionalization, making it a versatile starting material .
Chemical Biology and Medicinal Chemistry
- Drug Discovery : Scientists explore derivatives of 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde to design novel drugs. By modifying its chemical scaffold, they aim to develop compounds with improved pharmacological properties .
Materials Science and Organic Electronics
- Organic Semiconductors : The electron-rich pyrimidine moiety in this compound makes it interesting for organic electronics. Researchers investigate its potential as a building block for organic semiconductors used in solar cells, light-emitting diodes (LEDs), and field-effect transistors .
Chemical Synthesis and Reaction Mechanisms
- Reaction Intermediates : Understanding the reactivity of 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde helps elucidate reaction mechanisms. It participates in diverse transformations, including nucleophilic substitutions and condensations .
Environmental Chemistry and Water Treatment
- Water-Soluble Derivatives : Researchers explore water-soluble derivatives of this compound for applications in water treatment. Its ability to interact with metal ions and organic pollutants makes it relevant for environmental remediation .
Mechanism of Action
Mode of Action
Based on its structural similarity to pyrimidinamine derivatives, it may interact with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .
properties
IUPAC Name |
3-(6-chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-8-14-11(13)6-12(15-8)17-10-4-2-3-9(5-10)7-16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDGIROTYGPZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)OC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde |
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